molecular formula C56H38N4 B3071235 3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl CAS No. 1009033-94-6

3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl

Cat. No. B3071235
CAS RN: 1009033-94-6
M. Wt: 766.9 g/mol
InChI Key: JOWLUTHJWQYFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of biphenyl derivative, which are often used in organic synthesis due to their stability and unique electronic properties . It seems to have phenyl and pyridyl groups attached to it, which could potentially give it interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple phenyl and pyridyl groups. These groups could potentially form various types of interactions with each other, affecting the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’,5,5’-Tetrakis[3-(3-pyridyl)phenyl]-1,1’-biphenyl” would likely be influenced by factors like its molecular structure, the presence of functional groups, and the types of intermolecular interactions it can form .

Scientific Research Applications

Catalysis and Synthesis

One of the key applications of 3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl is in the realm of catalysis and synthesis. It serves as a catalyst in reactions such as the regioselective addition of phenyl thiocyanate to terminal alkynes, leading to the simultaneous introduction of thio and cyano groups (Kamiya et al., 2006). Furthermore, it is used in the synthesis of various complex molecular structures, including those with liquid crystal properties (Gray et al., 1989).

Coordination Chemistry

In coordination chemistry, this compound plays a significant role in the formation of complex structures. It is involved in the self-assembly of coordination capsules through Pd-Npy coordination bonds, which demonstrate various applications like protecting photosensitive guests and inducing supramolecular chirality (Nakamura et al., 2020).

Molecular Assembly and Design

The compound is instrumental in studying molecular assembly and design. It contributes to understanding how weaker interactions influence the self-assembly of rigid molecular scaffolds, such as in the creation of cubic α-Po-like networks based on C−H···N hydrogen bonds (Moorthy et al., 2006). This has implications in materials science and nanotechnology.

Luminescent Materials

It is also utilized in the development of luminescent materials. For example, compounds based on tetrakis(triphenylphosphine) palladium (0) have been used in light-emitting devices, highlighting the role of such compounds in the field of optoelectronics and display technologies (Yeh et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future directions for research on this compound could potentially involve exploring its properties in more detail, developing new synthesis methods, or investigating its potential applications in areas like catalysis or materials science .

properties

IUPAC Name

3-[3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]-5-(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38N4/c1-9-39(47-17-5-21-57-35-47)25-43(13-1)51-29-52(44-14-2-10-40(26-44)48-18-6-22-58-36-48)32-55(31-51)56-33-53(45-15-3-11-41(27-45)49-19-7-23-59-37-49)30-54(34-56)46-16-4-12-42(28-46)50-20-8-24-60-38-50/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWLUTHJWQYFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl

Q & A

Q1: What makes BP4mPy suitable for use in organic photovoltaic devices (OPVs)?

A1: BP4mPy, with its wide energy gap, acts as an effective exciton blocker when blended with electron-conducting materials like C60 [, , ]. This means it prevents excitons (excited state electrons) generated in the active layer of the OPV from recombining before they can be separated into free charges, thereby increasing device efficiency.

Q2: How does the deposition method of BP4mPy:C60 blends impact OPV performance?

A2: Research shows that organic vapor phase deposition (OVPD) allows for precise control over the morphology of BP4mPy:C60 blends [, , ]. Specifically, by adjusting the carrier gas pressure during OVPD, researchers achieved larger C60 crystalline domains within the blend []. This enhanced crystallinity led to higher electron mobility, translating to a significant improvement in OPV power conversion efficiency compared to devices using amorphous BP4mPy:C60 layers deposited via vacuum thermal evaporation [, , ].

Q3: Can BP4mPy be utilized in other organic electronic devices besides OPVs?

A3: Yes, BP4mPy has proven valuable in organic light-emitting diodes (OLEDs) [, ]. Its ability to form stable exciplexes with specific hole transport materials, like tris(4-carbazoyl-9-ylphenyl)amine (TCTA), makes it a suitable host material in OLEDs []. This exciplex formation facilitates efficient energy transfer to emitter molecules, resulting in bright and efficient red, green, blue, and even white OLEDs [].

Q4: What research avenues are being explored to further optimize BP4mPy for organic electronics?

A4: Current research focuses on fine-tuning the OVPD process parameters to achieve even greater control over BP4mPy:C60 blend morphology and further enhance charge transport properties in OPVs []. In the context of OLEDs, investigating new hole transport materials that form efficient exciplexes with BP4mPy could lead to devices with improved color purity, brightness, and stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.